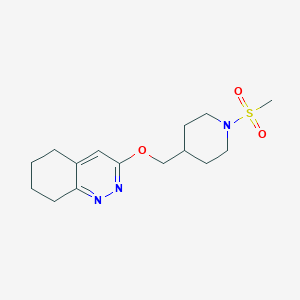

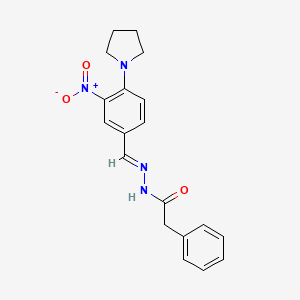

3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Sulfoxide Thermolysis

The study on sulfoxide thermolysis in β‐Amino‐α‐sulfinyl esters reveals the intriguing influence of solvents like toluene and acetic acid on the regioselectivity of the elimination process. This research provides insights into the selective formation of vinylogous urethanes and α-aminomethyl enoates, contributing to the understanding of solvent effects in chemical reactions involving sulfoxide derivatives (Bänziger, Klein, & Rihs, 2002).

Enamine Oxidation and Aziridination

The synthesis of 3-hydroxy and 3-amino 2-substituted N-heterocycles via enamine oxidation and aziridination explores the reactivity of N-sulfonyl heterocyclic enamines. This study contributes to the development of methods for creating 2,3-dihydroxypyrrolidines and piperidines, expanding the toolbox for synthesizing nitrogen-containing heterocycles (Sunose et al., 1998).

Heteroannulation Reactions

Research on Bohlmann-Rahtz heteroannulation reactions for the synthesis of dimethyl sulfomycinamate illustrates a method for constructing 2,3,6-trisubstituted pyridines. This process demonstrates total regiocontrol and provides a pathway for synthesizing complex molecules relevant to antibiotic research (Bagley et al., 2005).

Polyhydroxylated Piperidines Synthesis

The methods for synthesizing polyhydroxylated piperidines by diastereoselective dihydroxylation provide valuable insights into the creation of aza-C-linked disaccharide derivatives. This research has implications for developing potent inhibitors for oligosaccharide-processing enzymes, offering potential therapeutic applications (Kennedy, Nelson, & Perry, 2005).

properties

IUPAC Name |

3-[(1-methylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-22(19,20)18-8-6-12(7-9-18)11-21-15-10-13-4-2-3-5-14(13)16-17-15/h10,12H,2-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJHXDVDSPNREK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)COC2=NN=C3CCCCC3=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2382650.png)

![(Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2382656.png)

![2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2382657.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2382667.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2382669.png)